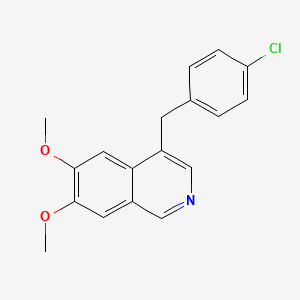
6,7-Dimethoxy-4-(4-chlorobenzyl)isoquinoline
説明
6,7-Dimethoxy-4-(4-chlorobenzyl)isoquinoline is a chemical compound . It has a molecular formula of C18H16ClNO2 and a molecular weight of 313.8 g/mol . It is an arylamine analogue of the most relaxing isoquinoline derivative .
Molecular Structure Analysis
The molecular structure of 6,7-Dimethoxy-4-(4-chlorobenzyl)isoquinoline consists of an isoquinoline core with a 4-chlorobenzyl group at the 4-position and methoxy groups at the 6 and 7 positions .Physical And Chemical Properties Analysis
The physical and chemical properties of 6,7-Dimethoxy-4-(4-chlorobenzyl)isoquinoline are not extensively detailed in the retrieved sources. It is known that it has a molecular weight of 313.8 g/mol .科学的研究の応用
Pharmacokinetics and Tissue Distribution : Servin et al. (1985) studied the pharmacokinetics of 6,7-Dimethoxy-4-(4-chlorobenzyl)isoquinoline in rats and mice, finding that it is significantly absorbed after oral administration and shows a marked first-pass effect in the liver. It has an affinity for aorta, cardiac tissues, and cerebral blood vessels and is primarily excreted in urine and feces, with a high biliary excretion rate (Servin et al., 1985).
Synthesis and Labeling : Bouvier et al. (1987) prepared 6,7-Dimethoxy-4 (parachlorobenzyl) isoquinoline through the condensation of α-deuterio-veratrylaminoacetaldehyde diethylacetal with parachlorobenzaldehyde, providing a method for creating labeled compounds for further study (Bouvier et al., 1987).
Analgesic and Anti-Inflammatory Effects : Rakhmanova et al. (2022) discovered that derivatives of 6,7-Dimethoxy-4-(4-chlorobenzyl)isoquinoline exhibit significant analgesic and anti-inflammatory effects, with one compound demonstrating a pronounced anti-inflammatory effect greater than that of diclofenac sodium (Rakhmanova et al., 2022).
Isoquinoline Receptor Probe : Servin et al. (1986) synthesized an isoquinoline derivative, 6,7-Dimethoxy-4-{4′-aminobenzyl)Isoquinoline, which was used as a probe to characterize the Isoquinoline intestinal binding site (Servin et al., 1986).
Anticonvulsant Effects : Gitto et al. (2010) synthesized a series of 1-aryl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolines related to 6,7-Dimethoxy-4-(4-chlorobenzyl)isoquinoline, identifying compounds with significant anticonvulsant activity (Gitto et al., 2010).
Local Anesthetic Activity and Toxicity Evaluation : Azamatov et al. (2023) evaluated a series of 1-aryl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolines for local anesthetic activity and acute toxicity, finding high local anesthetic activity in these compounds, with potential as drug candidates (Azamatov et al., 2023).
特性
IUPAC Name |
4-[(4-chlorophenyl)methyl]-6,7-dimethoxyisoquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClNO2/c1-21-17-8-14-11-20-10-13(16(14)9-18(17)22-2)7-12-3-5-15(19)6-4-12/h3-6,8-11H,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFQNWJXWPXVHAD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C=NC=C2CC3=CC=C(C=C3)Cl)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
32872-00-7 (hydrobromide) | |
| Record name | 6,7-Dimethoxy-4-(4-chlorobenzyl)isoquinoline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032871991 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID40186534 | |
| Record name | 6,7-Dimethoxy-4-(4-chlorobenzyl)isoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40186534 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
313.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6,7-Dimethoxy-4-(4-chlorobenzyl)isoquinoline | |
CAS RN |
32871-99-1 | |
| Record name | 6,7-Dimethoxy-4-(4-chlorobenzyl)isoquinoline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032871991 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6,7-Dimethoxy-4-(4-chlorobenzyl)isoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40186534 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



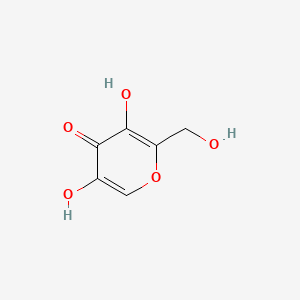
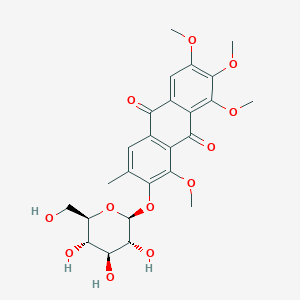
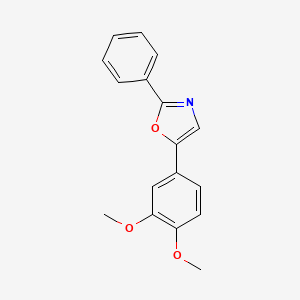
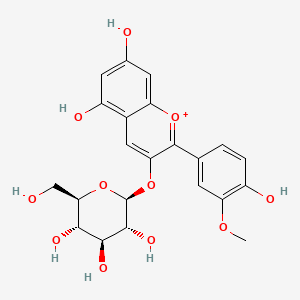
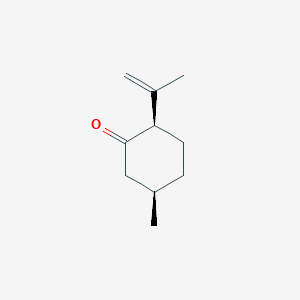
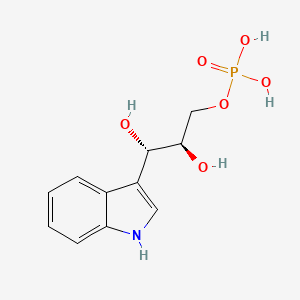
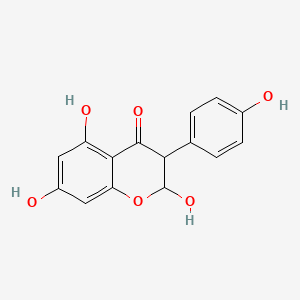
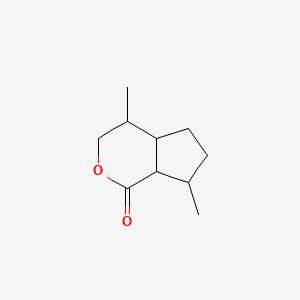
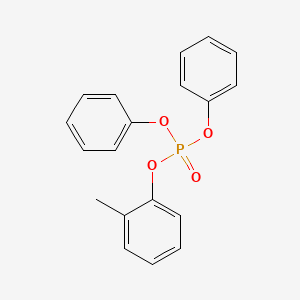
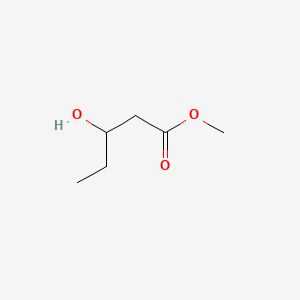
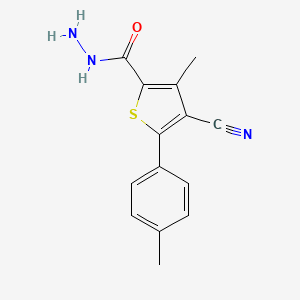
![2-Amino-7-methyl-4-phenyl-thieno[2,3-b;4,5-b']dipyridine-3-carbonitrile](/img/structure/B1200974.png)
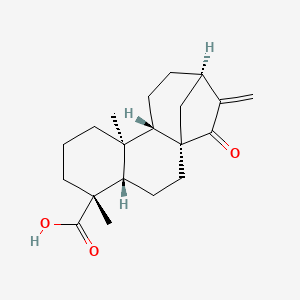
![3-[(2,5-dimethylanilino)methyl]-6-methoxy-1H-quinolin-2-one](/img/structure/B1200976.png)